Lithium potassium titanium oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

39318-30-4 |

|---|---|

Molecular Formula |

KLiO3Ti |

Molecular Weight |

141.9 g/mol |

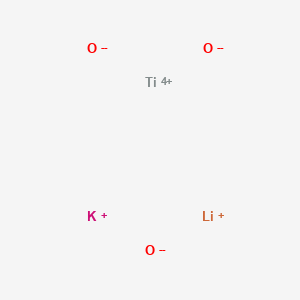

IUPAC Name |

lithium;potassium;oxygen(2-);titanium(4+) |

InChI |

InChI=1S/K.Li.3O.Ti/q2*+1;3*-2;+4 |

InChI Key |

KYNMDCQWTUNNCD-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].[O-2].[O-2].[O-2].[K+].[Ti+4] |

physical_description |

Dry Powder |

Origin of Product |

United States |

Synthetic Methodologies for Lithium Potassium Titanium Oxide

Conventional Solid-State Reaction Routes

Solid-state synthesis is a traditional and widely used method for producing polycrystalline ceramic materials. This technique involves the direct reaction of solid precursors at elevated temperatures, leading to the formation of the desired compound through atomic diffusion in the solid state. For lithium potassium titanium oxide, this typically involves the high-temperature treatment of a homogenous mixture of lithium, potassium, and titanium-containing precursors, such as their respective carbonates, oxides, or other salts. rsc.org

Stoichiometric and Non-Stoichiometric Precursor Ratios

The precise ratio of the starting materials is a critical parameter in solid-state synthesis. Stoichiometric control is essential for obtaining a single-phase target compound. For instance, in the synthesis of related potassium titanates like K2Ti4O9, the molar ratio of the precursors (e.g., tetrabutyl titanate and KOH) has a significant effect on the morphology of the final product, such as the length-to-diameter ratio of nanowhiskers. researchgate.net Similarly, when producing potassium polytitanates from TiO2 and molten KNO3/KOH, the TiO2/K2O molar ratio determines the final structure. researchgate.net Deviations from the ideal stoichiometric ratio can lead to the formation of secondary phases or impurities, which can be detrimental to the material's performance. However, in some cases, non-stoichiometric precursor ratios are intentionally used to create specific defects or to compensate for the volatilization of components like lithium or potassium at high temperatures.

Table 1: Influence of Precursor Ratios on Titanate Synthesis

| Target Compound | Precursors | Molar Ratio (Ti/K) | Observation | Reference |

|---|---|---|---|---|

| K2Ti4O9 Nanowhiskers | Tetrabutyl titanate, KOH | 1 | Produced nanowhiskers with a length/diameter ratio > 20. | researchgate.net |

| K2Ti4O9 Whiskers | Tetrabutyl titanate, KOH | 2.9 | Obtained pure whiskers with a large length-diameter ratio (>250). | researchgate.net |

| Potassium Polytitanates | TiO2, KNO3, KOH | 2.8–6.0 (n=TiO2/K2O) | Formed laminar crystals aggregated in particles of about 3 μm. | researchgate.net |

Influence of Calcination Temperature and Duration on Phase Formation

Calcination temperature and the duration of the heat treatment are paramount in solid-state reactions. These parameters provide the necessary thermal energy to overcome the activation barrier for atomic diffusion and phase transformation. researchgate.net Studies on the synthesis of various titanium oxides show that the calcination temperature directly affects the crystallite size, phase composition, and surface area of the resulting nanoparticles. nih.gov For example, in the synthesis of TiO2, different phases (brookite, anatase, rutile) are formed at specific temperature ranges; a brookite-to-anatase transformation occurs above 500°C, and the anatase-to-rutile transformation begins above 700°C. nih.gov Insufficient temperature or time may result in an incomplete reaction, leaving unreacted precursors or intermediate phases. Conversely, excessively high temperatures or prolonged durations can lead to undesirable grain growth, loss of volatile components like lithium, or the formation of thermodynamically stable but incorrect phases. The optimal calcination profile must be carefully determined to ensure the formation of pure-phase this compound.

Table 2: Effect of Calcination Temperature on Titanate Formation

| Material | Calcination Temperature (°C) | Duration | Resulting Phase/Observation | Reference |

|---|---|---|---|---|

| TiO2 | 300 | 2 h | Mixed brookite/rutile phases. | nih.gov |

| TiO2 | 700 | 2 h | Mixed anatase/rutile phases, optimal for photocatalysis. | nih.gov |

| TiO2 | 1100 | 2 h | Pure rutile phase. | nih.gov |

| K2Ti4O9 Nanowhiskers | 850 | Not Specified | Optimal temperature for nanowhisker formation with specific precursor ratio. | researchgate.net |

Role of Heating Rates in Crystalline Structure Development

The rate at which the precursor mixture is heated to the final calcination temperature can also influence the crystalline structure of the final product. A study on TiO2 nanoparticles showed that the heating rate (e.g., 9 °C/min) is a controlled parameter in the synthesis process that leads to specific phase transformations at different temperatures. nih.gov Fast heating rates can sometimes lead to the formation of metastable phases or smaller crystallite sizes, as the system may not have enough time to reach thermodynamic equilibrium. Slower heating rates, on the other hand, allow for more complete reactions and can promote the growth of larger, more well-defined crystals. The choice of heating rate can therefore be used as a tool to tailor the microstructure and properties of the synthesized this compound.

Solution-Based Synthesis Approaches

Solution-based synthesis methods offer several advantages over solid-state reactions, including better homogeneity of precursors at the molecular level, lower reaction temperatures, and greater control over particle size and morphology.

Hydrothermal Synthesis Techniques

Hydrothermal synthesis involves a chemical reaction in an aqueous solution above ambient temperature and pressure, typically in a sealed vessel called an autoclave. This method has been successfully employed to synthesize various potassium titanates and lithium-containing titanates. researchgate.netmdpi.com The synthesis of potassium titanate nanowires, for example, can be achieved through a one-step hydrothermal reaction between TiO2 and an aqueous KOH solution. researchgate.net Key parameters that influence the outcome of hydrothermal synthesis include the concentration of the mineralizer (e.g., KOH), the reaction temperature, and the reaction time. researchgate.netmdpi.com Increasing the KOH concentration can accelerate the reaction rate. researchgate.net The duration of the hydrothermal treatment also plays a crucial role; studies on potassium titanate formation show that different structures evolve as the reaction time increases from a few hours to 24 hours or more. researchgate.net A significant challenge in the hydrothermal synthesis of lithium-containing compounds is the tendency of Li+ ions to remain in the liquid phase, which can result in lithium deficiency in the final product. mdpi.com

Table 3: Parameters in Hydrothermal Synthesis of Titanates

| Precursors | Temperature (°C) | Duration (h) | Key Finding | Reference |

|---|---|---|---|---|

| TiO2, KOH (5 M) | 180 | 3-24 | Longer reaction times led to the transformation of anatase into potassium titanate sheets. | researchgate.net |

| TiO2, KOH (10 M) | 180 | 3-24 | Increased KOH concentration accelerated the reaction rate compared to 5 M. | researchgate.net |

| Ilmenite, KOH (10 M) | 180 | 72 | Optimal time for the formation of 3D hierarchical titanate nanosheets. | mdpi.com |

| Li+ source, various | 120-180 | ~36 | Common conditions for hydrothermal synthesis of lithium titanates. | mdpi.com |

Sol-Gel Methodologies for Precursor Preparation

The sol-gel method is a versatile wet-chemical technique used to produce ceramic and glass materials from a chemical solution that acts as a precursor for an integrated network (or gel) of discrete particles or polymers. youtube.comyoutube.com The process typically involves the hydrolysis and condensation of metal alkoxide or metal salt precursors. youtube.com For titanates, a common precursor is a titanium alkoxide such as titanium isopropoxide or tetrabutyl titanate. nih.govmdpi.com

The process generally follows these steps:

Sol Formation: A stable colloidal suspension (sol) is formed through the hydrolysis of the precursors (e.g., titanium alkoxide, lithium salt, potassium salt) in a solvent, often with a catalyst. youtube.com

Gelation: The particles in the sol link together to form a continuous three-dimensional network (gel), with the solvent trapped in its pores. youtube.com

Aging: The gel is aged to allow for further condensation and strengthening of the network structure. youtube.com

Drying and Calcination: The solvent is removed from the gel, and the resulting solid is typically calcined at elevated temperatures to remove residual organics and crystallize the final oxide material. mdpi.com

A significant advantage of the sol-gel method, such as the Pechini route, is that it allows for synthesis at lower temperatures compared to conventional solid-state reactions. For instance, single-phase La0.67LixTi1-xAlxO3 was formed at temperatures 100°C lower than the solid-state method. nih.gov This method provides excellent control over the chemical composition and homogeneity of the resulting material. mdpi.com

Table 4: Typical Stages in Sol-Gel Synthesis of Titanates

| Stage | Description | Example Precursors/Reagents | Reference |

|---|---|---|---|

| Hydrolysis & Sol Formation | Metal alkoxides react with water to form metal hydroxides, creating a stable colloidal sol. | Titanium tetraisopropoxide, water, ethanol, acid/base catalyst. | youtube.comresearchgate.net |

| Condensation & Gelation | Metal hydroxides link to form metal-oxygen-metal bonds, creating a 3D gel network. | The sol itself undergoes polycondensation. | youtube.com |

| Aging | The gel is left for a period (e.g., 24h) to strengthen the network. | The formed gel in its solvent. | researchgate.net |

| Drying & Calcination | The solvent is removed, and the dried gel is heated to form the final crystalline oxide. | Dried gel heated at temperatures like 450°C - 800°C. | researchgate.netresearchgate.net |

Wet Corrosion Processes (WCP) for Nanostructure Fabrication

The Wet Corrosion Process (WCP) is a versatile and cost-effective method for fabricating nanostructures on metal surfaces at room temperature. acs.org This technique utilizes alkaline solutions, such as potassium hydroxide (B78521) (KOH) and lithium hydroxide (LiOH), to corrode titanium metal and its alloys, resulting in the formation of nanostructured titanium oxides with incorporated alkali ions. acs.orgmdpi.com The process is noted for its simplicity, short processing time, high reproducibility, and scalability. acs.orgresearchgate.net

During WCP, the treatment of titanium with a KOH solution leads to the formation of potassium-incorporated titanium oxide nanostructures. mdpi.com The morphology and properties of these nanostructures are highly dependent on the concentration of the KOH solution and the composition of the initial titanium-based material. mdpi.com For instance, treating pure titanium or Ti–6Al–4V alloy with a 10 mol/L KOH solution yields one-dimensional nanowires of potassium-incorporated nanostructured titanium oxide films (nTOFs). mdpi.com X-ray photoelectron spectroscopy (XPS) analysis confirms the incorporation of potassium into the titanium oxide films, with the K2p peak appearing at approximately 293.5 eV, which is characteristic of the K+ ion. mdpi.com

Similarly, using LiOH solutions in the WCP results in the fabrication of nanostructured lithium-incorporated titanium oxides (Li-TiOx). acs.orgresearchgate.net Studies have successfully produced these nanostructures using LiOH concentrations ranging from 0.5 to 2 mol/L. acs.orgresearchgate.net The resulting material is a lithium titanate structure where Li+ ions are incorporated between the Ti-O layers. acs.org Compared to untreated titanium, these nanostructures exhibit significantly increased surface area and enhanced electrical properties, making them suitable for applications such as batteries. acs.orgresearchgate.net

Interactive Data Table: WCP Parameters and Outcomes

Below is a summary of how different WCP conditions affect the resulting nanostructures, based on research findings.

| Initial Material | Alkaline Solution | Concentration | Resulting Nanostructure | Source(s) |

| Pure Titanium | KOH | 10 mol/L | One-dimensional nanowires of K-incorporated nTOFs | mdpi.com |

| Ti–6Al–4V Alloy | KOH | 10 mol/L | One-dimensional nanowires of K-incorporated nTOFs | mdpi.com |

| Ti–Ni Alloy | KOH | >20 mol/L | K-incorporated nanostructures comparable to pure Ti | mdpi.com |

| Titanium | LiOH | 0.5 - 2 mol/L | Nanostructured Li-TiOx with increased surface area | acs.orgresearchgate.net |

Precipitation-Based Synthesis for Composite Materials

Precipitation-based methods, particularly co-precipitation, are effective for synthesizing composite materials where lithium titanium oxide is combined with other functional materials. This approach allows for the creation of nanostructured composites with intimate contact between the different phases.

A notable example is the synthesis of Li₄Ti₅O₁₂/V₂O₅ nanocomposites via a one-pot co-precipitation method. georgiasouthern.edu In this process, precursors for both lithium titanate and vanadium pentoxide are precipitated together from a solution, leading to the formation of a composite material. The resulting analysis shows that V₂O₅ helps to reduce the particle size of the Li₄Ti₅O₁₂, which in turn improves the electrochemical activity of the composite. georgiasouthern.edu This technique demonstrates a straightforward way to produce complex, multi-component oxide materials tailored for specific functionalities.

Advanced Composite Material Synthesis Strategies

To further improve the performance of lithium titanium oxide, particularly for electrochemical applications, advanced synthesis strategies focus on creating composites with materials that offer enhanced conductivity and structural stability.

Integration with Carbonaceous Materials for Enhanced Functional Properties

A significant challenge for lithium titanate (Li₄Ti₅O₁₂) is its inherently low electrical conductivity. researchgate.net To overcome this, it is often integrated with various carbonaceous materials, such as activated carbon (AC), reduced graphene oxide (RGO), and carbon nanotubes. researchgate.netresearchgate.net These carbon materials provide a conductive network, facilitating faster electron transport and improving rate capability. researchgate.net

Several synthesis methods are employed to create these composites:

Sol-Gel Process with Ultrasonication : This method has been used to prepare Li₄Ti₅O₁₂/activated carbon (AC) composites. jecst.orgkoreascience.kr The process results in Li₄Ti₅O₁₂ particles, with an average size of 100 nm, coated on the surface of the AC. jecst.orgkoreascience.kr The presence of AC enhances the discharge capacity by contributing to the electric double layer. jecst.orgkoreascience.kr

Microwave-Assisted Alkalization : A simple one-pot synthesis has been developed for a phase-pure Li₄Ti₅O₁₂/reduced graphene oxide (RGO) nanocomposite. researchgate.netrsc.org This method involves the in situ formation of a Li–Ti–O precursor on the GO surface under microwave conditions, followed by heat treatment. researchgate.net The resulting nanocomposite, with particle sizes of 7–10 nm, demonstrates excellent high-rate charge–discharge capability. researchgate.net

Freeze-Drying and Plasma Treatment : This technique is used to create a plasma-reduced graphene oxide/lithium titanate oxide (PrGO/LTO) composite. mdpi.com Freeze-drying a mixture of graphene oxide (GO) and LTO, followed by plasma treatment, produces a porous, three-dimensional PrGO structure that effectively encapsulates the LTO particles. mdpi.com This structure provides efficient pathways for lithium-ion diffusion and lowers cell resistance. mdpi.com

Interactive Data Table: Lithium Titanate-Carbon Composites

This table summarizes various synthesis strategies and performance highlights for LTO-carbon composites.

| Composite Material | Synthesis Method | Key Feature | Performance Highlight | Source(s) |

| Li₄Ti₅O₁₂/AC | Sol-gel with ultrasonication | Li₄Ti₅O₁₂ particles (100 nm) coated on AC | Initial discharge capacity of 218 mAh g⁻¹ at 1C | jecst.orgkoreascience.kr |

| Li₄Ti₅O₁₂/RGO | Microwave-assisted alkalization | Phase-pure nanocomposite (7-10 nm) | Reversible capacity of 168 mAh g⁻¹ at 1C | researchgate.netrsc.org |

| PrGO/LTO | Freeze-drying & Plasma treatment | Porous 3D PrGO structure | Energy density of 40.3 Wh kg⁻¹ at 1 A g⁻¹ | mdpi.com |

Hybrid Material Formation with Other Metal Oxides

As mentioned in the precipitation synthesis section (1.2.4), Li₄Ti₅O₁₂/V₂O₅ nanocomposites are a prime example of this strategy. georgiasouthern.edu The synthesis via a one-pot co-precipitation method ensures that the two oxide phases are well-integrated at the nanoscale. georgiasouthern.edu The presence of V₂O₅ leads to a reduction in the particle size of Li₄Ti₅O₁₂, which enhances its electrochemical activity. georgiasouthern.edu A composite with just 2 wt% V₂O₅ maintained a high discharge capacity of 169.9 mAh g⁻¹ after 150 cycles at a 1C rate, demonstrating the effectiveness of this hybrid material approach. georgiasouthern.edu

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic and atomic structure of many-body systems, such as crystalline solids. youtube.com It offers a framework to calculate ground-state properties with a favorable balance between accuracy and computational cost, making it a cornerstone of modern materials science research. youtube.com

The electronic structure, specifically the arrangement of electron energy levels into bands, dictates the electrical and optical properties of a material. The band gap is a critical parameter, representing the energy difference between the valence band maximum (VBM) and the conduction band minimum (CBM). It determines whether a material is a conductor, semiconductor, or insulator.

DFT calculations are routinely used to compute the band structure and density of states (DOS), which reveals the contribution of different atomic orbitals to the electronic bands. For transition metal oxides, standard DFT approximations like the Generalized Gradient Approximation (GGA) are known to often underestimate the experimental band gap. researchgate.net To address this, more advanced methods are employed:

DFT+U: This method adds an on-site Coulomb repulsion term (U) to the d-orbitals of transition metals like titanium, providing a more accurate description of electron correlation and often yielding improved band gap predictions. d-nb.info For instance, in studies of 1T-LixTiS2, standard PBE functional calculations predict a metallic state, whereas applying a DFT+U correction correctly predicts an indirect band gap. d-nb.info

Hybrid Functionals: Functionals like HSE06, which mix a portion of exact Hartree-Fock exchange with standard DFT functionals, generally provide more accurate band gap energies that are in better agreement with experimental values. d-nb.info

In studies of related lithium silicates, DFT calculations have predicted band gaps of approximately 5.36 eV for Li2SiO3 and 5.53 eV for Li4SiO4, classifying them as insulators. researchgate.net For lithium cobalt oxide (LiCoO2), various DFT methods yield different band gap energies, highlighting the sensitivity of the calculation to the chosen functional. researchgate.net

Table 1: Calculated Band Gaps for Related Materials Using Various DFT Methods

| Compound | Method | Calculated Band Gap (eV) | Reference |

| LiCoO₂ (bulk) | GBRV-PBE+U5 | ~2.5 | researchgate.net |

| 1T-TiS₂ | PBE+U | 0.19 | d-nb.info |

| 1T-TiS₂ | PBE | 0.0 (Metallic) | d-nb.info |

| Li₂SiO₃ | DFT (PPW) | 5.36 | researchgate.net |

| Li₄SiO₄ | DFT (PPW) | 5.53 | researchgate.net |

This table is interactive. You can sort and filter the data by clicking on the headers.

A fundamental application of DFT is the determination of a material's most stable crystal structure. By calculating the total energy of a system for various atomic arrangements, researchers can perform geometric optimization to find the configuration with the minimum energy. This process yields predictions for equilibrium lattice parameters (the dimensions of the unit cell) and atomic positions.

These theoretical predictions are crucial for understanding new materials and validating experimental data from techniques like X-ray diffraction. psu.edu For many materials, DFT calculations can predict lattice constants with excellent accuracy. researchgate.netpsu.edu However, for systems with weak interactions, such as layered materials, standard DFT functionals may not perform as well. In the case of 1T-LixTiS₂, standard PBE calculations result in a 14% deviation from the experimental 'c' lattice parameter. d-nb.info The accuracy is significantly improved by incorporating dispersion corrections (like DFT-D3) and the Hubbard U term (PBE+U-D3), which reduces the deviation to -2%. d-nb.info

Table 2: Comparison of Calculated and Experimental Lattice Parameters for Related Compounds

| Compound | Method | Lattice Parameter | Calculated Value (Å) | Experimental Value (Å) |

| Li₂SiO₃ | DFT (PPW) | a | 9.467 | 9.392 |

| b | 5.440 | 5.397 | ||

| c | 4.719 | 4.663 | ||

| LiCoO₂ | GBRV-PBE+U5 | a | 2.84 | 2.81 |

| c | 14.37 | 14.05 |

Data sourced from references researchgate.net and researchgate.net. This table is interactive.

The thermodynamic stability of a compound, or a particular phase of it, can be assessed by calculating its formation energy. This is typically defined as the difference between the total energy of the compound and the sum of the energies of its constituent elements in their standard states. A negative formation energy indicates that the compound is stable with respect to decomposition into its elements.

In the context of materials for applications like batteries, DFT is used to calculate formation energies for various compositions (e.g., different levels of lithium intercalation) to determine the most stable phases. By plotting the formation energies against composition, a "convex hull" can be constructed. researchgate.net The points lying on the convex hull represent the thermodynamically stable phases, while those above the hull are predicted to be unstable and may decompose into a mixture of the neighboring stable phases. researchgate.net This technique is essential for predicting phase transitions and theoretical voltage profiles in battery materials. youtube.com For example, DFT-based convex hull analysis of Li x Al 0.5 Ti 1.5 (PO 4 ) 3 (LATP) shows a convex shape, which indicates solid solution behavior upon lithium insertion and removal. researchgate.net

To gain a deeper understanding of chemical bonding and electronic properties, DFT calculations can be extended to analyze the interactions between atomic orbitals. The overlap of orbitals is fundamental to the formation of covalent bonds. The analysis of the Projected Density of States (PDOS) reveals which orbitals (e.g., Ti 3d, O 2p) contribute to different energy regions of the band structure, providing insight into the nature of the chemical bonds (ionic vs. covalent). researchgate.netresearchgate.net

In lithium silicates, the covalent character is primarily due to the overlapping of O 2p and Si 3p orbitals. researchgate.net Furthermore, methods like the Integrated Crystal Orbital Hamilton Population (ICOHP) analysis can be used to quantify bond strengths. This was applied to a Ti₃C₂O₂ MXene system to show that the adsorption strength of Li⁺ and K⁺ ions increases as the electrode potential decreases, which is a key factor in electrochemical performance. aps.org

Ion Transport and Defect Chemistry Modeling

The movement of ions within a solid is critical for the performance of materials in batteries, fuel cells, and sensors. Computational modeling provides a way to visualize the pathways ions take through a crystal lattice and to quantify the energy barriers they must overcome.

The simulation of ion diffusion is crucial for predicting the ionic conductivity of a material. A common technique used in conjunction with DFT is the Nudged Elastic Band (NEB) method. This method calculates the minimum energy path for an ion moving from one stable site to another within the crystal structure. The highest point of energy along this path corresponds to the activation energy or migration barrier for diffusion.

A lower activation energy implies faster ion transport and higher ionic conductivity. In a study of Li⁺ and K⁺ on a Ti₃C₂O₂ MXene surface, it was found that the migration energy barrier for the ions was significantly influenced by the electrode potential. aps.org In another relevant study on 1T-LixTiS₂, the activation energy for lithium migration via a tetrahedral interstitial site was calculated to be 0.4 eV using the PBE+U-D3 method, a result that is closer to experimental values than previous calculations. d-nb.info These simulations are vital for designing materials with enhanced ion mobility.

Investigation of Defect Formation Energies and Their Influence on Material Properties

Point defects, such as vacancies, interstitials, and substitutions, are inherently present in crystalline materials and significantly influence their electronic and ionic properties. scm.comdtu.dk The formation energy of a defect is a critical parameter that determines its concentration and stability within the crystal lattice. quantumatk.com In materials like titanates, defects can play a important role in processes such as diffusion and phase stability. frontiersin.org

While specific studies on the defect formation energies in lithium potassium titanium oxide are not extensively documented, insights can be drawn from computational studies on related titanate compounds like lithium titanate (Li2TiO3) and rutile (TiO2). arxiv.orgarxiv.org For instance, in Li2TiO3, the calculation of defect formation energies requires careful consideration of the supercell size and the use of appropriate correction methods to account for electrostatic interactions in periodic boundary conditions. arxiv.org The formation energies of defects are typically calculated using Density Functional Theory (DFT). arxiv.orgresearchgate.net The general formula for the formation energy (Ef) of a neutral defect is:

E_f = E_defect - E_perfect + Σn_iμ_i

Where:

E_defect is the total energy of the supercell containing the defect.

E_perfect is the total energy of the perfect supercell.

n_i is the number of atoms of element i added or removed.

μ_i is the chemical potential of element i.

In titanates, common intrinsic defects include oxygen vacancies, titanium interstitials, and cation anti-site defects (e.g., Li and K ions occupying each other's sites). The formation energies of these defects are highly dependent on the chemical potentials of the constituent elements, which are in turn influenced by the synthesis and operating conditions (e.g., oxygen partial pressure). arxiv.orgarxiv.org For example, under oxygen-poor conditions, oxygen vacancies are more likely to form, while under oxygen-rich conditions, metal vacancies might be more favorable. arxiv.org

The presence of these defects has a profound impact on the material's properties. For example, oxygen vacancies in titanates can create localized electronic states within the band gap, acting as charge traps or donors, which can enhance electronic conductivity. arxiv.org In the context of ion-exchange materials, defects can influence the diffusion pathways and kinetics of the exchanging ions. For example, in LiFePO4, anti-site defects where Fe atoms occupy Li sites can block the one-dimensional diffusion channels for Li+, thereby affecting the material's rate capability as a battery electrode. acs.org Similarly, in this compound, the presence of potassium or titanium ions in lithium sites could hinder Li+ mobility.

The table below summarizes common defect types and their potential influence on the properties of titanate-based materials, which can be extrapolated to this compound.

| Defect Type | Description | Potential Influence on Material Properties |

| Oxygen Vacancy (V_O) | An oxygen atom is missing from its lattice site. | Can increase electronic conductivity by creating donor levels. May also act as a trapping site for cations. arxiv.org |

| Titanium Interstitial (Ti_i) | A titanium atom occupies a site that is normally empty. | Can introduce strain and alter the local electronic structure. arxiv.org |

| Cation Vacancy (V_Li, V_K) | A lithium or potassium atom is missing from its lattice site. | Creates acceptor levels and can facilitate vacancy-mediated ion diffusion. |

| Anti-site Defect (Li_K, K_Li) | A lithium atom occupies a potassium site, or vice-versa. | Can disrupt the local structure and affect ion diffusion pathways. The impact depends on the relative sizes and charges of the ions. acs.org |

| Substitutional Defect | A host atom is replaced by a foreign atom. | Can be used to dope (B7801613) the material and tailor its electronic and ionic properties. researchgate.netdu.ac.ir |

Modeling of Ion Exchange Mechanisms (e.g., H+/Li+ exchange, bond breakage and formation)

Ion exchange is a key process for modifying the composition and properties of materials like potassium titanates to produce lithium-selective ion-sieves. The exchange of potassium ions (K+) with protons (H+) to form a protonated titanate, followed by the exchange of H+ with lithium ions (Li+), is a common strategy. mdpi.com

Computational modeling, particularly using first-principles calculations, has been employed to understand the thermodynamics and kinetics of these ion exchange reactions. For instance, studies on the proton exchange in layered sodium titanate (Na2Ti3O7) have shown that the substitution of Na+ by H+ is energetically favorable even in alkaline conditions. aps.org This process involves the breaking of Na-O bonds and the formation of O-H bonds. The calculations revealed that as the degree of protonation increases, the bonding strength between the titanate layers decreases, which can lead to the exfoliation of the layers. aps.org

A similar mechanism can be inferred for the H+/Li+ exchange in protonated potassium titanates. The process can be represented by the following reaction:

R-H + Li+ ↔ R-Li + H+

Where 'R' represents the titanate framework. The efficiency of this exchange is highly dependent on the degree of initial protonation of the potassium titanate. mdpi.com A higher degree of protonation generally leads to a more efficient extraction of lithium ions. mdpi.com

The modeling of this process involves calculating the formation energies of the different exchanged phases. For the H+/Li+ exchange, the energy of the reaction (ΔE_exchange) can be calculated as:

ΔE_exchange = E(R-Li) + E(H+) - E(R-H) - E(Li+)

Where E(X) is the total energy of the respective species. A negative ΔE_exchange indicates that the exchange is thermodynamically favorable.

The process involves significant changes in the local coordination environment. The incoming Li+ ion forms new ionic bonds with the oxygen atoms of the titanate framework, while the H+ ion is released, breaking its bond with an oxygen atom. The stability of the resulting Li-exchanged structure is influenced by the coordination preference of Li+ within the titanate framework and the strain induced by the substitution.

The table below outlines the key steps involved in the H+/Li+ ion exchange mechanism in potassium titanates, as suggested by computational and experimental studies on analogous systems.

| Step | Description | Key Bond Changes |

| 1. Protonation | The initial potassium titanate (e.g., K2Ti4O9) is treated with an acid to replace K+ ions with H+ ions. | Breaking of K-O ionic bonds; Formation of O-H covalent bonds. mdpi.com |

| 2. Li+ Adsorption | Lithium ions from the solution approach the surface of the protonated titanate. | Initial electrostatic interactions between Li+ and the negatively charged titanate framework. |

| 3. Ion Exchange | Li+ ions displace H+ ions from the O-H groups. | Breaking of O-H bonds; Formation of Li-O ionic bonds. mdpi.com |

| 4. H+ Desorption | The displaced H+ ions are released into the solution. | - |

| 5. Structural Relaxation | The titanate framework relaxes around the newly incorporated Li+ ions. | Adjustment of Ti-O bond lengths and angles to accommodate the Li+ ion. |

Molecular Dynamics and Other Simulation Techniques

Molecular Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior of atoms and molecules in materials, providing insights into processes such as ion diffusion and structural transformations over time. nih.gov In the context of this compound, MD simulations can be used to understand the mobility of lithium and potassium ions within the titanate structure, which is crucial for applications in batteries and ion exchange.

While specific MD studies dedicated solely to this compound are scarce, research on similar materials like LiFePO4 and lithium manganese spinels provides a framework for understanding what can be learned from such simulations. nih.govrandallcygan.com For these materials, MD simulations have been used to:

Determine Diffusion Coefficients: By tracking the mean square displacement of ions over time, the diffusion coefficient can be calculated, offering a quantitative measure of ionic mobility. randallcygan.com

Identify Diffusion Pathways: The trajectories of individual ions can be visualized to identify the specific channels and mechanisms by which they move through the crystal lattice. nih.gov For instance, in LiFePO4, MD simulations have shown that Li+ ions migrate through one-dimensional channels. nih.gov

Calculate Activation Energies: By running simulations at different temperatures, the activation energy for diffusion can be determined, providing information about the energy barriers that ions must overcome to move. randallcygan.com

A key aspect of performing accurate MD simulations is the availability of reliable interatomic potentials (force fields) that describe the interactions between the different atoms. For oxides, these potentials typically include terms for electrostatic interactions (Coulomb), short-range repulsion (e.g., Buckingham potential), and van der Waals forces. These parameters can be derived from fitting to experimental data or from first-principles calculations. preprints.org

For this compound, an MD simulation would model the interactions between Li, K, Ti, and O ions. The simulation would reveal how the larger potassium ions affect the diffusion pathways available to the smaller lithium ions. It is likely that the presence of potassium would influence the dimensionality and activation energy of lithium diffusion compared to a pure lithium titanate.

The following table summarizes the key dynamic properties that can be investigated using molecular dynamics simulations for this compound.

| Dynamic Property | Description | Significance |

| Lithium Ion Diffusivity | The rate at which lithium ions move through the material. | Determines the rate capability of the material in applications like batteries. randallcygan.com |

| Potassium Ion Mobility | The degree of movement of potassium ions in the lattice. | Influences the structural stability during ion exchange or electrochemical cycling. |

| Ion Correlation | The extent to which the motion of different ions is correlated. | Can reveal cooperative diffusion mechanisms. |

| Structural Response to Ion Movement | How the titanate framework distorts as ions move through it. | Provides insight into the mechanical stability and potential for phase transformations. |

| Interface Dynamics | The behavior of ions at the interface between the material and an electrolyte. | Crucial for understanding charge transfer processes in electrochemical devices. rsc.org |

Fundamental Material Science Investigations

Ion Intercalation and Deintercalation Phenomena

The layered structure of titanates, including lithium potassium titanium oxide, provides two-dimensional channels that are conducive to the reversible intercalation and deintercalation of ions. rsc.orgnih.gov This process is central to their function in applications such as batteries. The charge storage mechanism is often a hybrid, involving both surface-based reactions and diffusion-controlled intercalation. rsc.org

The intercalation and extraction of alkali metal ions (Li+, K+, and Na+) are fundamental to the electrochemical behavior of this compound and related titanates. The process involves the insertion and removal of these ions between the layers of the material's crystal lattice. rsc.orgacs.org The Ti-O layers, constructed from TiO6 octahedra, create an interlayer space where alkali metal ions, along with protons and water molecules, can reside. rsc.org

The nature of the pre-intercalated alkali ion influences the structure and electrochemical performance. rsc.org For instance, the interlayer spacing in layered titanates tends to increase with the radius of the hydrated pre-intercalated ion. rsc.org In lepidocrocite-type layered titanates, the intercalation of different alkali metal ions (Li+, Na+, K+, Cs+) has been shown to modulate the basal spacing. researchgate.netutwente.nl

First-principles calculations on lepidocrocite-type layered TiO2 have shown that while all alkali ions (Li+, Na+, K+) are favorable within the structure, they preferentially occupy interlayer positions over vacancy sites. researchgate.net The movement of these ions between interlayer and vacancy sites is a cooperative process involving interlayer water and surface hydroxyl groups. researchgate.net In the case of K2Ti4O9, the potassium insertion/extraction mechanism is described by the reaction: K2Ti4O9 + 2K+ + 2e− ⇔ K4Ti4O9. mdpi.com

The electrochemical intercalation of cations like Li+, Na+, and K+ can lead to pseudocapacitive effects, which can enhance the material's charge storage capacity. researchgate.net

The layered architecture of materials like this compound is a key factor in enabling the highly repeatable insertion and extraction of ions. nih.gov The ability of these structures to undergo reversible intercalation is crucial for their application in rechargeable batteries. rsc.orgmdpi.com

During the charge and discharge cycles, the material can undergo phase transformations. For example, ex-situ XRD analysis of a TiO2/CNT composite electrode during cycling revealed the formation and disappearance of various phases, including Ti3O5, K3Ti8O17, and the Magnéli phase Ti6O11, as well as K6Ti2O7 and Ti4.5O5. acs.org This indicates a complex, multi-stage reaction process. The reversibility of these transformations is critical for the long-term stability and performance of the electrode.

In some systems, the initial intercalation can lead to a permanent structural modification that enhances subsequent cycling. For instance, when KVOPO4 is used as a sodium-ion battery cathode, an initial electrochemical K+-Na+ exchange occurs. ucl.ac.uk A small amount of potassium remains in the interlayer space, acting as a "pillar" that expands the interlayer spacing and facilitates more reversible sodium ion (de)intercalation in subsequent cycles. ucl.ac.uk

The rate of ion exchange in titanates is often governed by diffusion processes. fuelcellstore.com The kinetics can typically be characterized by two stages: a very fast initial stage followed by a slower stage until saturation. mdpi.com For protonated potassium polytitanates interacting with Li+ ions, the process is well-described by a pseudo-second-order kinetic model, suggesting that the rate-limiting step is a chemical reaction, likely the stoichiometric exchange between H+ and Li+ ions. mdpi.comcyberleninka.ru

The diffusion of ions within the layered structure is a critical factor. The relatively large ionic radius of Na+ compared to Li+ can lead to slower diffusion. researchgate.netutwente.nl However, expanding the interlayer spacing can facilitate Na-ion diffusion. researchgate.netutwente.nl Interestingly, the largest interlayer spacing does not always result in the best performance, as large intercalating ions like Cs+ can sometimes hinder sodium-ion diffusion. researchgate.netutwente.nl

First-principles calculations have been used to investigate the energy barriers for ion diffusion. In LiTiO2, the energy barriers for the diffusion of various ions (Li, Mg, Al, Ca, K) have been computed using the nudged elastic band (NEB) method. acs.orgacs.org Such calculations help in understanding the charging/discharging mechanism and the rate capability of the material. acs.orgacs.org For example, it has been shown that Ta-doping in TiO2/C nanofibers can lower the diffusion barrier for both Li+ and K+, which is beneficial for improving the rate capability. researchgate.net

The rate of ion exchange is also dependent on the concentration of the ions in the solution and the number of active sites on the ion-exchange material. cyberleninka.ru

| Material System | Interacting Ion | Kinetic Model | Key Findings |

| Protonated Potassium Polytitanates | Li+ | Pseudo-second-order | The interaction is a two-stage process, with a fast initial ion exchange followed by a slower saturation phase. The rate-limiting step is likely the chemical reaction of ion exchange. mdpi.comcyberleninka.ru |

| Lepidocrocite-type Layered Titanate | Na+ | N/A | Interlayer expansion via intercalation of different alkali ions (Li+, Na+, K+, Cs+) affects Na-ion diffusion. The largest spacing (with Cs+) did not yield the best performance, suggesting an optimal interlayer distance exists. researchgate.netutwente.nl |

| LiTiO2 | Li, Mg, Al, Ca, K | Nudged Elastic Band (NEB) calculations | First-principles calculations are used to determine the energy barriers for ion diffusion, providing insights into the charge/discharge mechanisms and rate capabilities for various ions. acs.orgacs.org |

| Ta-doped TiO2/C nanofibers | Li+, K+ | First-principles calculations | Ta-doping was found to lower the diffusion barrier for both Li+ and K+, indicating improved rate capability. researchgate.net |

Structural Stability and Phase Transformations

The structural integrity and phase behavior of this compound under various conditions are critical for its performance and longevity.

The introduction of dopant ions into the crystal lattice of titanates can significantly alter their structural parameters and stability. The substitution of ions with different radii can lead to an expansion or contraction of the lattice. For instance, in LiTixMn2−xO4, as the Ti content increases, the lattice parameter also increases because the ionic radius of Ti4+ is larger than that of Mn4+. nih.gov This substitution of Mn4+ by Ti4+ is reported to suppress the Jahn-Teller distortion and stabilize the spinel structure during charge/discharge cycles. nih.gov

Similarly, doping with various metal cations (e.g., K, Na, Mg, Al, Mo, Cr) is a common strategy to improve the properties of lithium-rich layered oxides. mdpi.com Ti4+ doping, in particular, can enhance cycle stability and rate performance due to the high energy of the Ti-O bond, which helps to inhibit oxygen loss and stabilize the layered structure. mdpi.com First-principles calculations have confirmed that Ti doping can weaken the Jahn-Teller effect and form a more stable layered structure. mdpi.com

In some cases, doping can induce a ferroelectric phase transition. For example, Ca-doping in SrTiO3 can induce a transition from a cubic to a tetragonal and then to a rhombohedral structure at different temperatures. aps.org While not directly about this compound, this illustrates the profound effect doping can have on the crystal structure of titanates.

The thermal stability of titanates is a crucial factor, especially for applications that involve temperature fluctuations. The stability can be influenced by the type of interlayer ions. For lepidocrocite-type titanates, the thermal stability increases with the ionic radius of the interlayer ion. researchgate.net For instance, Cs+ intercalated titanate can maintain its layered structure up to 1000°C, whereas the Li+ intercalated version loses its structural stability at around 280°C. researchgate.net

The crystallization behavior of titanate-containing glasses is also of interest for producing glass-ceramics with specific properties. The addition of TiO2 can act as a nucleating agent in lithium aluminum silicate (B1173343) glasses, promoting the crystallization of phases like β-spodumene and brookite. scialert.net The concentration of TiO2 can influence the resulting crystalline phases and the coefficient of thermal expansion of the final glass-ceramic. scialert.net

Phase Transitions and Associated Mechanisms

The process of ion intercalation and deintercalation in titanium oxides is often accompanied by distinct phase transitions. In analogous systems involving potassium ion storage, titanium-based host materials undergo significant structural changes. For instance, the insertion of potassium ions into anatase TiO2 can induce a phase transformation to a Magnéli phase (Ti₆O₁₁). acs.org This transformation is electrochemically driven and is crucial for the material's ability to reversibly store potassium ions. acs.org

| System | Intercalating Ion | Observed Phase Transition | Mechanism/Observation |

| Anatase TiO₂ | K⁺ | Anatase TiO₂ → Magnéli phase Ti₆O₁₁ | Electrochemically driven transformation during the first cycle of K⁺ insertion/deinsertion. acs.org |

| Titanium Disulfide (TiS₂) | K⁺ | Staged transitions (e.g., K₀.₁₂₅TiS₂, K₀.₂₅TiS₂, K₀.₈₇₅TiS₂) | Sequential formation of distinct crystalline phases with increasing K⁺ content. whut.edu.cn |

Electronic and Surface Properties

Factors Governing Electronic Conductivity and Redox Activity (e.g., Ti⁴⁺/Ti³⁺ transitions)

The electronic conductivity of lithium titanium oxides is a critical factor for their application in electrochemical devices. These materials are often characterized by low intrinsic electronic conductivity. acs.org A key mechanism governing their redox activity and influencing conductivity is the transition of titanium ions between different oxidation states, primarily the Ti⁴⁺/Ti³⁺ redox couple.

The reduction of Ti⁴⁺ to Ti³⁺ can be induced through several strategies, significantly enhancing electronic conductivity. researchgate.net Methods to promote this transition include:

Doping/Substitution: Introducing other metal ions into the crystal lattice can force a compensatory reduction of Ti⁴⁺. For example, substituting monovalent Li⁺ with divalent Mg²⁺ necessitates the reduction of an equivalent number of Ti⁴⁺ ions to maintain charge neutrality. researchgate.net

Carbon Coating: The application of a carbon coating during synthesis can also induce the partial reduction of Ti⁴⁺ to Ti³⁺. researchgate.net

Elemental Substitution: Replacing Ti⁴⁺ with other ions, such as Mo⁴⁺, has been shown to increase the electronic conductivity of the spinel structure. researchgate.net

This enhanced electronic conductivity improves the material's performance in applications like lithium-ion batteries by facilitating faster charge transfer. researchgate.net The presence of metallic particles, such as Ag–Cu, in Li₄Ti₅O₁₂ composites has also been shown to lower charge-transfer resistance and improve specific capacity. rsc.org

| Modification Strategy | Effect on Titanium Oxidation State | Impact on Properties |

| Substitution of Li⁺ with Mg²⁺ | Reduction of Ti⁴⁺ to Ti³⁺ | Charge compensation. researchgate.net |

| Doping with Europium (Eu²⁺/Eu³⁺) and Carbon Coating | Partial reduction of Ti⁴⁺ to Ti³⁺ | Improved electrochemical properties, including rate capability and cycle stability. researchgate.net |

| Substitution of Ti⁴⁺ with Mo⁴⁺ | Introduction of another conductive element | Increased electronic conductivity. researchgate.net |

Electron-Hole Recombination Dynamics in Photocatalytic Systems

Crystalline defects and a high surface area can sometimes act as sites for electron-hole recombination. researchgate.net The rate of recombination versus the rate of electron trapping at the surface is a crucial parameter. researchgate.net Quantitative analysis of reduced titanium species (Ti³⁺), which can form at defective sites during photo-irradiation, serves as a method to evaluate these recombination properties. researchgate.net A lower ratio of the rate for electron-hole recombination to the rate of electron trapping (k r/k e ratio) is desirable for higher photocatalytic activity. researchgate.net

Surface Hydroxyl Group Chemistry and its Role in Adsorption and Ion Exchange

The surface of titanium oxides in aqueous environments is typically covered with hydroxyl (OH) groups, which are critical to their surface chemistry, including adsorption and ion exchange processes. nih.govnih.gov These surface hydroxyl groups are formed by the dissociative adsorption of water molecules. nih.govresearchgate.net

Two primary types of hydroxyl groups are present on a fully hydroxylated titania surface:

Terminal OH groups: These are bound to a single surface Ti⁴⁺ site and are considered to be predominantly basic. nih.govnih.gov

Bridging OH groups: These are bound to two surface Ti⁴⁺ sites and are considered to be more acidic. nih.govnih.gov

The density and type of these hydroxyl groups play a significant role in photocatalytic processes, as they can act as trapping sites for photogenerated holes and electrons. nih.gov They are also fundamental to ion exchange mechanisms. Research on titanate-based ion sieves demonstrates that the lithium adsorption mechanism involves the breakage of surface O–H bonds and the subsequent formation of O–Li bonds. acs.org Specifically, the more basic, isolated terminal OH groups are found to be more actively involved in the Li⁺–H⁺ ion exchange than the hydrogen-bonded bridging OH groups, which play a greater role in stabilizing the layered structure. acs.org The number of these active hydroxyl sites can therefore limit the material's actual ion exchange capacity. acs.org

Applications Driven by Material Science Principles

Energy Storage Material Science

The imperative for more efficient and sustainable energy storage solutions has driven extensive research into novel electrode materials. Lithium potassium titanium oxide has shown considerable promise in this area, with applications spanning lithium-ion, potassium-ion, sodium-ion, and supercapacitor technologies.

Lithium-ion batteries (LIBs) are currently the dominant technology for portable electronics and electric vehicles. wikipedia.org The performance of these batteries is intrinsically linked to the properties of their anode materials. Titanate-based compounds, including lithium titanium oxides, have been investigated as a promising family of anode materials due to their "zero-strain" characteristics, low cost, and excellent safety profile. researchgate.net Unlike conventional graphite (B72142) anodes, they operate at a higher potential, which prevents the formation of lithium dendrites, a major safety concern. researchgate.net

The functionality of lithium titanium oxides as an anode material relies on the principle of intercalation , a process where lithium ions are reversibly inserted into the host material's layered structure. wikipedia.org The layered crystal structure of materials like LiTiO₂ facilitates efficient ion intercalation and deintercalation, which is crucial for high-performance batteries. acs.org The presence of titanium provides redox-active sites while maintaining a relatively low operating voltage, a key factor for achieving high energy density and safe operation. acs.org

Spinel-type lithium titanium oxides, such as Li₄Ti₅O₁₂, have already been commercialized as a highly safe anode material for LIBs, valued for their exceptional cycling stability and high rate capability. researchgate.net However, research continues to explore other compositions and structures to enhance properties like theoretical capacity. researchgate.net The study of various TiO₂ polymorphs, including anatase and rutile, further expands the landscape of titanium-based anode materials for LIBs. rsc.org

Table 1: Comparison of Selected Lithium Titanium Oxide Anode Properties for LIBs

| Compound | Crystal Structure | Theoretical Capacity (mAh/g) | Key Advantages |

| Li₄Ti₅O₁₂ | Spinel | ~175 | "Zero-strain" material, excellent cycling stability, high safety. researchgate.netresearchgate.net |

| LiTiO₂ | Layered | Varies with composition | Good structural stability, efficient ion intercalation. acs.org |

| Anatase TiO₂ | Tetragonal | ~168 | High Li-ion storage capacity. researchgate.net |

| Rutile TiO₂ | Tetragonal | ~168 | Stable structure. researchgate.net |

This table provides a simplified overview. Actual performance can vary based on synthesis methods and electrode design.

The intercalation process induces volumetric changes and stress within the crystal lattice. wikipedia.org The ability of lithium titanium oxides to accommodate these changes without significant degradation is a key aspect of their "zero-strain" characteristic and contributes to their long cycle life. researchgate.net

The growing demand for large-scale energy storage has spurred interest in alternatives to LIBs, particularly potassium-ion batteries (KIBs) and sodium-ion batteries (SIBs). These technologies utilize more abundant and less expensive elements (potassium and sodium) compared to lithium. acs.org Both KIBs and SIBs operate on a similar "rocking chair" principle to LIBs, involving the shuttling of ions between the anode and cathode. acs.orgyoutube.com

However, the larger ionic radii of potassium (1.38 Å) and sodium (1.02 Å) compared to lithium (0.76 Å) present significant challenges for the anode materials, which must be able to accommodate these larger ions without substantial structural degradation. nih.gov Titanium-based oxides, including potassium titanates, have emerged as potential anode materials for KIBs and SIBs due to their diverse crystal structures, which can offer suitable channels and interlayer spacing for K+ and Na+ intercalation. nih.govmdpi.com

For KIBs, materials like K₂Ti₆O₁₃, with its tunnel structure, and K₂Ti₄O₉, with its layered lattice, provide pathways for potassium ion storage and transport. mdpi.com The intercalation mechanism in K₂Ti₄O₉ can be represented by the following reaction: K₂Ti₄O₉ + 2K⁺ + 2e⁻ ⇔ K₄Ti₄O₉. mdpi.com Similarly, K₂Ti₈O₁₇ has been explored as a novel anode material for KIBs. rsc.org

In the realm of SIBs, K₂Ti₆O₁₃ has been proposed as a new anode material, demonstrating enhanced capacity when fabricated as ultrafine nanowires. rsc.org The analogous tunnel structure to Na₂Ti₆O₁₃ is a key feature enabling sodium ion storage. rsc.org

Table 2: Investigated Potassium and Sodium Titanate Anodes

| Compound | Target Ion | Key Structural Feature | Noteworthy Findings |

| K₂Ti₆O₁₃ | K⁺, Na⁺ | Tunnel structure | Solid-solution storage mechanism for K⁺; enhanced capacity for Na⁺ as nanowires. mdpi.comrsc.org |

| K₂Ti₄O₉ | K⁺ | Layered lattice | Provides interlayer spacing for potassium storage. mdpi.com |

| K₂Ti₈O₁₇ | K⁺ | - | Evaluated as a potential anode material for KIBs. rsc.org |

| Na₂Ti₃O₇ | K⁺ | Layered structure | Shows potential for potassium storage but faces challenges with conductivity and kinetics. nih.gov |

The development of these materials often involves nanostructuring to improve performance. For instance, creating nanofibers or nanowires can shorten the ion diffusion pathways and enhance rate capability. researchgate.net However, challenges remain, particularly concerning the poor electrical conductivity and sluggish kinetics of some titanate compounds. nih.gov

Supercapacitors, also known as ultracapacitors, are energy storage devices that bridge the gap between conventional capacitors and batteries, offering high power density and long cycle life. researchgate.net Their energy storage mechanism can be categorized into electrical double-layer capacitance (EDLC) and pseudocapacitance.

Pseudocapacitance involves fast, reversible Faradaic reactions occurring at or near the surface of the electrode material. mdpi.com This mechanism allows for higher energy storage than EDLCs while maintaining rapid charge-discharge capabilities. mdpi.com Titanates, particularly nanostructured forms of titanium dioxide, have been shown to exhibit pseudocapacitive behavior. nrel.gov

The charge storage mechanism in these materials is often referred to as intercalation pseudocapacitance , where ions are rapidly inserted into the crystal lattice without undergoing a phase transition. researchgate.netwhut.edu.cn This process avoids the slow solid-state diffusion that can limit the power performance of battery materials. researchgate.net

For example, TiO₂(B), a bronze phase of titanium dioxide, exhibits pseudocapacitive lithium storage. researchgate.net Its crystal structure features open channels that facilitate rapid Li⁺ transport. researchgate.net The contribution of pseudocapacitive storage can be significant, especially at high charge/discharge rates. nrel.gov

The key advantages of pseudocapacitive titanates include:

High Power Density: The fast surface redox reactions enable rapid energy delivery. mdpi.com

Enhanced Energy Storage: They can store more energy than traditional EDLCs. mdpi.com

Long Cycle Life: The reversible nature of the surface reactions contributes to excellent stability.

Research in this area focuses on nanostructuring materials to maximize their surface area and, consequently, their pseudocapacitive contribution. researchgate.net

Environmental and Catalytic Material Science

Beyond energy storage, this compound and related titanates possess properties that make them suitable for environmental applications, including photocatalysis and selective ion recovery.

Photocatalysis is a process that utilizes light to accelerate a chemical reaction. Titanium dioxide (TiO₂) is a well-known photocatalyst, but its activity is primarily limited to the UV portion of the solar spectrum due to its wide bandgap. mdpi.com Incorporating other elements, such as potassium, into the titanium oxide structure can modify its electronic properties and enhance its photocatalytic activity under visible light. nih.govmdpi.com

Potassium-doped titanium oxide nanostructures have shown enhanced photocatalytic performance. nih.gov The presence of potassium can influence the structural and physicochemical properties of the material. nih.gov Doping can create defects or new energy levels within the bandgap of TiO₂, allowing it to absorb visible light. mdpi.com

Furthermore, the nanostructured morphology of these materials, such as nanowires or nanospheres, provides a high surface area, which increases the number of active sites for catalytic reactions. mdpi.com Controlling the synthesis conditions, such as the concentration of potassium hydroxide (B78521) solution during a wet corrosion process, allows for the tuning of the nanostructure and its properties. nih.gov

The enhanced photocatalytic activity of potassium-incorporated titanium oxides is attributed to:

Extended Light Absorption: Modification of the electronic structure enables the absorption of visible light. mdpi.com

Improved Charge Separation: The altered structure can help to suppress the recombination of photogenerated electrons and holes.

High Surface Area: Nanostructuring provides more active sites for catalysis. mdpi.com

The increasing demand for lithium has driven the search for efficient and environmentally friendly methods to extract it from various sources, including brines and geothermal water. researchgate.netucj.org.ua Titanium-based materials, often in their protonated form (H₂TiO₃), have been developed as ion-sieves for the selective recovery of lithium ions. mdpi.comnih.gov

The mechanism behind this application is ion exchange . mdpi.com The process typically involves two main steps:

Delithiation/Protonation: A lithium-containing precursor, such as Li₂TiO₃, is treated with an acid to replace the lithium ions with protons (H⁺), forming the active ion-sieve material (e.g., H₂TiO₃). nih.govnih.gov

Lithium Adsorption: The protonated titanate is then brought into contact with a lithium-containing solution. The material selectively adsorbs lithium ions from the solution, releasing protons in their place. acs.org

The selectivity of these titanate-based ion-sieves for lithium over other cations commonly found in brines (such as sodium, potassium, magnesium, and calcium) is attributed to a size effect. researchgate.net The crystal structure of the hydrated titanium oxide is well-suited to accommodate the specific ionic radius of lithium. mdpi.com

The efficiency of lithium recovery depends on several factors, including the pH of the solution, temperature, and the specific composition and morphology of the ion-sieve material. nih.gov Research has shown that protonated potassium polytitanates can be effective for extracting lithium from low-concentration aqueous solutions. mdpi.com

Table 3: Performance of a Titanium-Based Lithium Adsorbent (G-200)

| Parameter | Value |

| Operational Adsorption Capacity (mg/g) | ≥ 6.0 |

| Saturation Adsorption Capacity (mg/g) | ≥ 14.0 |

| Applicable Brine pH | 5 – 12 |

| Li⁺ Concentration in Desorption Solution (g/L) | 3~5 |

Data from a commercial titanium-based lithium adsorbent. interchemic.com

The ability to regenerate and reuse these ion-exchange materials is crucial for their economic viability. researchgate.net The development of mixed manganese-titanium ion-sieves is also being explored to enhance adsorption performance. mdpi.comnih.gov

Material Design for Sensing Applications (e.g., humidity sensors based on ceramic properties)

While direct research into the application of this compound (LiKTiO₃) as a humidity sensor is not extensively documented in current literature, the fundamental principles of material science governing ceramic sensors allow for a theoretical exploration of its potential. The design of such a sensor would hinge on leveraging the inherent properties of titanate-based ceramics and creating a specific microstructure to maximize sensitivity to water vapor.

The operation of ceramic humidity sensors is primarily based on the change in their electrical properties—capacitance or resistance—as they adsorb water molecules from the surrounding environment. numberanalytics.com The design of a ceramic material for this purpose is a multi-faceted process involving the optimization of its physical and chemical characteristics.

Core Principles of Ceramic Humidity Sensing

Ceramic materials are advantageous for humidity sensing due to their high mechanical strength, thermal stability, and resistance to chemical attack. nih.gov The sensing mechanism in porous ceramics relies on the adsorption of water molecules onto the material's surface and within its porous network. This process occurs in distinct stages:

Chemisorption: At low humidity, the first layer of water molecules chemically bonds to the ceramic surface.

Physisorption: As humidity increases, subsequent layers of water molecules are physically adsorbed on top of the chemisorbed layer.

Capillary Condensation: At high humidity levels, water condenses within the micropores of the ceramic structure.

These adsorbed water layers alter the electrical properties of the material. In capacitive sensors , the dielectric constant of the ceramic material changes with the amount of adsorbed water, leading to a measurable change in capacitance. numberanalytics.com In resistive (or impedance-based) sensors , the conductivity of the material increases as water molecules provide a medium for ionic conduction, resulting in a decrease in electrical resistance. numberanalytics.commdpi.com

Designing this compound for Humidity Sensing

To theoretically design a this compound-based humidity sensor, the primary goal would be to create a porous ceramic body. This can be achieved through controlled synthesis and sintering processes.

Porous Structure: A high surface area is crucial for enhancing the sensitivity of a humidity sensor. numberanalytics.com By creating a porous microstructure with interconnected pores, the surface area available for water molecule adsorption is maximized. This can be achieved by using nanoparticle precursors or by incorporating pore-forming agents during the ceramic's fabrication. The presence of intergranular and intragranular porosity is a key factor in the performance of humidity transducers. nih.gov

Doping and Compositional Modifications: The sensing properties of titanate ceramics can be tailored by introducing dopants. In the case of this compound, the ratio of lithium, potassium, and titanium could be varied to optimize the surface chemistry and electrical properties for humidity sensing.

The sensing mechanism would likely be impedance-based. The porous LiKTiO₃ ceramic would exhibit high resistance in a dry environment. As the relative humidity (RH) increases, water molecules would adsorb onto the surface and within the pores. The dissociation of these water molecules into H₃O⁺ and OH⁻ ions, along with the mobility of Li⁺ and K⁺ ions within the hydrated layers, would create conductive pathways, leading to a significant drop in impedance. This change in impedance can be measured and correlated to the ambient humidity level.

Research Findings in Similar Ceramic Systems

Studies on other porous ceramic materials provide a framework for the expected performance of a hypothetical this compound sensor. For instance, porous ceramics made from materials like tin oxide (SnO₂) and titanium dioxide (TiO₂) have been investigated as impedance-type humidity sensors. mdpi.com These sensors demonstrate a significant change in impedance over a wide humidity range. For example, a porous SnO₂/TiO₂ composite ceramic showed a linear impedance change of about two orders of magnitude as the relative humidity increased from 15% to 85%. mdpi.com

Barium titanate (BaTiO₃), another perovskite ceramic, is widely used in various sensor applications due to its excellent ferroelectric and piezoelectric properties. researchgate.netjst.go.jp The principles used to create porous barium titanate ceramics for pressure sensors, which involve controlling pore structure to enhance specific properties, could be adapted for humidity sensing applications. jst.go.jp

The following table presents typical performance characteristics of ceramic humidity sensors, which would be the target specifications for a newly designed sensor based on this compound.

| Parameter | Typical Value for Ceramic Humidity Sensors | Significance |

| Sensing Range | 3% - 95% RH | The operational range over which the sensor provides accurate readings. |

| Sensitivity | High (Impedance change of several orders of magnitude) | Indicates the magnitude of output signal change for a given change in humidity. |

| Response Time | 10 - 60 seconds | The time taken for the sensor to respond to a step change in humidity. |

| Recovery Time | 10 - 90 seconds | The time taken for the sensor to return to its baseline after the humidity stimulus is removed. |

| Hysteresis | < 3% RH | The difference in sensor output when approaching a humidity value from a dry or a wet condition. |

| Operating Temperature | -20°C to 85°C | The temperature range within which the sensor can operate reliably. |

| Long-term Stability | Low drift over time | The ability of the sensor to maintain its calibration over an extended period. |

This table presents representative data for the class of ceramic humidity sensors and is intended for comparative purposes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.